N-(3-Chloro-4,5-diethoxyphenyl)-2-methylbutanamide
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Overview
Description
N-(3-Chloro-4,5-diethoxyphenyl)-2-methylbutanamide is an organic compound characterized by the presence of a chloro-substituted phenyl ring with two ethoxy groups and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4,5-diethoxyphenyl)-2-methylbutanamide typically involves the reaction of 3-chloro-4,5-diethoxyaniline with 2-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4,5-diethoxyphenyl)-2-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a diethoxyphenyl derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in the presence of a base.
Major Products
Oxidation: Formation of 3-chloro-4,5-diethoxybenzaldehyde or 3-chloro-4,5-diethoxybenzoic acid.
Reduction: Formation of 3,4-diethoxyaniline.
Substitution: Formation of N-(3-azido-4,5-diethoxyphenyl)-2-methylbutanamide or N-(3-thio-4,5-diethoxyphenyl)-2-methylbutanamide.
Scientific Research Applications
N-(3-Chloro-4,5-diethoxyphenyl)-2-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4,5-diethoxyphenyl)-2-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-4,5-dimethoxyphenyl)-2-methylbutanamide
- N-(3-Chloro-4,5-diethoxyphenyl)acetamide
- N-(3-Chloro-4,5-diethoxyphenyl)propionamide
Uniqueness
N-(3-Chloro-4,5-diethoxyphenyl)-2-methylbutanamide is unique due to the presence of both chloro and diethoxy substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups may result in distinct properties compared to similar compounds, making it a valuable compound for various applications.
Properties
CAS No. |
90256-99-8 |
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Molecular Formula |
C15H22ClNO3 |
Molecular Weight |
299.79 g/mol |
IUPAC Name |
N-(3-chloro-4,5-diethoxyphenyl)-2-methylbutanamide |
InChI |
InChI=1S/C15H22ClNO3/c1-5-10(4)15(18)17-11-8-12(16)14(20-7-3)13(9-11)19-6-2/h8-10H,5-7H2,1-4H3,(H,17,18) |
InChI Key |
FIIBYTPILAIPQX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)NC1=CC(=C(C(=C1)Cl)OCC)OCC |
Origin of Product |
United States |
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